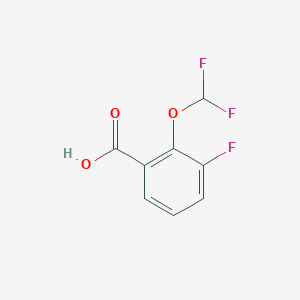

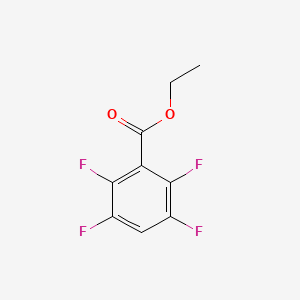

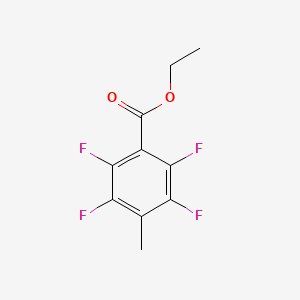

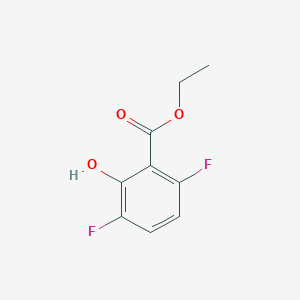

Ethyl 3,6-difluoro-2-hydroxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis Methods and Properties

- Synthesis via Esterification : The synthesis of ethyl p-hydroxybenzoate, a related compound, has been achieved by reacting p-hydroxybenzoic acid with ethanol in the presence of a catalyst like FeCl_3·6H_2O. Optimal conditions yield products with high purity and yield above 77.5% (Wang Mingxing, 2000).

- Catalyzed Synthesis Approaches : Studies on catalyzed synthesis of ethyl p-hydroxybenzoate have been conducted using nanosolid superacids like SO_4~(2-)/Fe_2O_3, providing a yield of 93.3% under certain conditions (Zhu Wan-ren, 2008).

Environmental and Analytical Applications

- Photochemical Degradation Studies : Research on the photochemical degradation of parabens, including ethyl p-hydroxybenzoate, has demonstrated efficient degradation using ultraviolet C lamps. This process is relevant for environmental cleanup and water treatment (M. Gmurek et al., 2015).

- Extraction and Determination in Water Samples : A novel microfluidic device-based liquid-phase microextraction (DF-µLPME) method has been developed for the determination of parabens, including ethyl 4-hydroxybenzoate, in water samples. This technique offers high extraction efficiency and low detection limits (María Ramos-Payán et al., 2017).

Biochemical and Health-Related Research

- Anticancer Activity of Derivatives : Novel hydrazide-hydrazone derivatives synthesized from ethyl paraben have shown anticancer activity, particularly against liver cancer cell lines. These derivatives indicate the potential for developing new therapeutic agents (M. Han et al., 2020).

- Identification as Urinary Biomarkers : Ethyl paraben and its metabolites have been identified in human urine samples, suggesting their use as biomarkers for exposure assessment in epidemiological studies (Lei Wang & K. Kannan, 2013).

Material Science and Characterization

- Characterization of Single Crystals : Growth and characterization of ethyl 4-hydroxybenzoate single crystals have been achieved using the modified vertical Bridgman technique. These crystals are important for various optical applications (S. Solanki et al., 2017).

Mécanisme D'action

The mechanism of action of Ethyl 3,6-difluoro-2-hydroxybenzoate is not explicitly mentioned in the search results. Given its use as an intermediate in the synthesis of biologically active molecules, its mechanism of action would likely depend on the specific molecule it is incorporated into.

Propriétés

IUPAC Name |

ethyl 3,6-difluoro-2-hydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-2-14-9(13)7-5(10)3-4-6(11)8(7)12/h3-4,12H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJGBAPDGOHFNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3,6-difluoro-2-hydroxybenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.